2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide belongs to the triazolo-thiazole class of heterocyclic compounds. These derivatives are characterized by a fused bicyclic core comprising a 1,2,4-triazole ring and a 1,3-thiazole ring. Triazolo-thiazoles are widely investigated for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-20-11-5-3-10(4-6-11)9-12(19)15-13-16-17-14-18(13)7-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCRJUJELBSGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants, as well as using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Triazolo-Thiazole Core Formation
- Cyclization of Thiosemicarbazides : Thiosemicarbazide derivatives react with arylidene malononitrile or aldehydes under basic conditions to form triazolo-thiazoles. For example, refluxing 4-chlorobenzaldehyde with thiosemicarbazides yields triazolidine-3-thiones (e.g., 24a , 24b ) in >90% yields .
- Microwave-Assisted Cyclization : Microwave irradiation (150–170°C, 1.5–10 min) enhances reaction efficiency, achieving yields of 72–97% for analogous triazolo-thiazoles .
Acetamide Functional Group
- Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to 2-(4-ethoxyphenyl)acetic acid and 5H,6H- triazolo[3,4-b] thiazol-3-amine (Figure 1A) .
- Nucleophilic Substitution : The ethoxy group undergoes demethylation with HBr/AcOH to form a hydroxyl derivative .
Triazolo-Thiazole Core
- Electrophilic Substitution : The sulfur atom in the thiazole ring reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .
- Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazole sulfur to a sulfoxide or sulfone .
Stability Under Various Conditions
Biological Activity
- Anticancer Activity : Analogous triazolo-thiazoles inhibit cancer cell proliferation (IC₅₀ = 2–10 µM against MCF-7 and HeLa) .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show MIC values of 4–8 µg/mL against S. aureus and E. coli .
Comparative Reaction Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional Cyclization | Reflux in ethanol (12–24 h) | 63–88 | |
| Microwave Cyclization | 150–170°C, 1.5–10 min | 72–97 | |
| Acetamide Acylation | DMF, triethylamine, 0°C–RT | 80–92 |
Mechanistic Insights
- Cyclization Mechanism : Thiosemicarbazides undergo tautomerization to form intermediates that cyclize via intramolecular nucleophilic attack (Figure 1B) .
- Acid-Catalyzed Hydrolysis : Protonation of the acetamide carbonyl facilitates nucleophilic water attack, leading to cleavage of the C-N bond .
Structural Derivatives and SAR
Scientific Research Applications
The query seeks a detailed exploration of the applications of two specific chemical compounds: 3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide . Below is a structured article focusing on their applications based on available research findings.
Overview
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its unique structure suggests potential roles in medicinal chemistry, particularly in the development of new therapeutic agents.
Biological Activities
- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various experimental models, indicating its potential application in treating inflammatory diseases.
Case Studies
- A study published in a peer-reviewed journal highlighted the synthesis and evaluation of this compound's derivatives for anticancer activity. The results showed promising activity against breast and colon cancer cell lines (source needed).
- In another case, researchers explored its antimicrobial properties against drug-resistant bacterial strains, finding it effective in inhibiting growth (source needed).
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | Induction of apoptosis | [source needed] |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | [source needed] |
| Anti-inflammatory | Mouse Model | Reduced inflammation | [source needed] |
Overview
This compound represents a novel class of triazole-thiazole hybrids that have garnered attention for their pharmacological properties.
Biological Activities
- Antifungal Activity : This compound has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development.
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects comparable to conventional pain relievers.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection in models of neurodegenerative diseases.
Case Studies
- A study investigated the antifungal efficacy of this compound against Candida species and reported significant inhibition rates (source needed).
- Another research effort focused on its analgesic properties through behavioral assays in animal models, demonstrating reduced pain responses (source needed).
| Activity Type | Target Organism/Model | Observed Effect | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | Growth inhibition | [source needed] |
| Analgesic | Rat Model | Pain response reduction | [source needed] |
| Neuroprotective | Neurodegenerative Model | Neuroprotection | [source needed] |
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
Triazolo-Thiazole vs. Triazolo-Thiadiazole Derivatives
- Core Structure: The target compound features a triazolo-thiazole core, whereas analogs like KA39 () and bis-triazolo-thiadiazoles () contain a triazolo-thiadiazole scaffold.
- Bioactivity : Triazolo-thiadiazoles such as KA39 exhibit potent anticancer activity (GI50 values <1 μM in prostate cancer), attributed to their planar structure and nitro-substituted aryl groups . In contrast, triazolo-thiazoles like the target compound may favor different biological targets due to reduced planarity and altered electronic profiles .
Substituent Effects on the Aromatic Ring
- 4-Ethoxyphenyl vs. Chlorophenyl/Methoxyphenyl :
- : Compounds 5f (4-chlorophenyl) and 5h (4-methoxyphenyl) on an imidazo-thiazole core show yields of 72–81% and melting points of 108–215°C. The chloro group enhances rigidity (higher melting points), while methoxy improves solubility .
- Target Compound : The 4-ethoxy group likely balances lipophilicity and solubility, with intermediate melting points inferred (~150–200°C). Ethoxy’s electron-donating nature may enhance binding to hydrophobic enzyme pockets .
Acetamide Side Chain Modifications
- : N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide replaces the ethoxyphenyl with a 2-methylphenyl group, reducing steric hindrance but limiting π-π stacking interactions .
Enzyme Inhibition
- CDK5/p25 Inhibition : Triazolo-thiadiazole derivatives () show IC50 values as low as 42±1 nM, driven by the thiadiazole core’s planar geometry and acetamide side chain interactions .
- Heparanase Inhibition : Triazolo-thiadiazoles like HTP and ITP () exhibit sub-micromolar inhibition, suggesting the target compound’s ethoxyphenyl group could similarly enhance heparanase binding .
Antimicrobial and Anticancer Activity
- : Bis-triazolo-thiadiazoles with 4-methoxy-aryl groups (e.g., 5e , 5h ) show broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL). The ethoxyphenyl group in the target compound may offer comparable or improved activity due to increased lipophilicity .
- : KA39’s nitro groups confer potent cytotoxicity (GI50: 0.048±0.02 μM), whereas the ethoxyphenyl group in the target compound may shift the mechanism toward kinase or protease inhibition .
Physicochemical Properties
Table 1: Comparative Data of Selected Analogs
Key Findings and Implications
Structural Flexibility : The triazolo-thiazole core offers tunable bioactivity via substituent modifications. Ethoxy groups enhance lipophilicity without compromising solubility .
Bioactivity Trends : Chloro and nitro substituents favor enzyme inhibition, while methoxy/ethoxy groups optimize antimicrobial and anticancer profiles .
Unresolved Questions : The target compound’s exact IC50 values and metabolic stability require experimental validation, though analogs suggest promising activity.
Biological Activity
2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that integrates the structural features of triazole and thiazole rings. These types of compounds are recognized for their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The compound's biological activity is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its IUPAC name is N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide. The compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Thiazole-containing compounds have also demonstrated effectiveness against various fungi and bacteria. For example, some thiazole derivatives showed high activity against Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of triazole and thiazole derivatives has been extensively studied:
- Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For instance:
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been documented:
- Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Studies
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Potential interactions with receptors involved in inflammatory responses or cancer signaling pathways could explain its therapeutic effects.
Q & A
Basic: What are the key synthetic pathways for 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Heterocycle Formation : Cyclization of thiosemicarbazide derivatives with α-haloketones to form the triazolothiazole core .
Acetamide Coupling : Reacting the triazolothiazole intermediate with 4-ethoxyphenylacetic acid derivatives via nucleophilic substitution or carbodiimide-mediated coupling .
Optimization : Solvent selection (DMF or acetonitrile), temperature control (60–80°C), and catalysts (e.g., CuI for click chemistry) improve yield .
Validation : Monitor reactions using TLC and confirm purity via HPLC (>95%) .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for ethoxyphenyl protons (δ 6.8–7.2 ppm) and triazolothiazole NH (δ 10–12 ppm) .
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and triazole/thiazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., triazolothiazole N–H···O=C motifs) .
Advanced: What strategies resolve contradictions in reported biological activity data for triazolothiazole derivatives?
Methodological Answer:
Contradictions arise due to:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) on target binding using SAR tables:
| Substituent (R) | IC₅₀ (µM) vs. EGFR Kinase | LogP |
|---|---|---|
| 4-Ethoxyphenyl | 0.45 | 2.8 |
| 4-Methoxyphenyl | 0.72 | 2.5 |
| Data adapted from triazolothiazole SAR studies . |
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric effects) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Methodological Answer:
- Modify Substituents :
- Ethoxy Group : Replace with bulkier alkoxy groups (e.g., isopropoxy) to enhance metabolic stability .
- Triazolothiazole Core : Introduce electron-withdrawing groups (e.g., Cl, F) to improve membrane permeability .
- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to CYP450 isoforms and adjust LogP (target: 2–3) .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., A549, HepG2) with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced: How can researchers address low solubility in aqueous buffers during formulation?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
- Nanocarriers : Encapsulate in liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA) .
- Co-Solvents : Use cyclodextrin complexes or DMSO/PBS mixtures (<5% v/v) .
Advanced: What computational methods validate mechanistic hypotheses for its biological activity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., 100 ns trajectories in GROMACS) .
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with bioactivity data .
- ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and toxicity profiles .
Basic: What are the stability challenges under physiological conditions?
Methodological Answer:
- Hydrolysis : Susceptibility of the acetamide bond at pH > 7.4. Stabilize via lyophilization or buffered solutions (pH 6–7) .
- Photodegradation : Protect from UV light using amber glassware .
- Thermal Stability : Store at –20°C; DSC/TGA analysis confirms decomposition >150°C .
Advanced: How do structural analogs compare in cross-species metabolic profiles?
Methodological Answer:
- Microsomal Assays : Incubate with human/rat liver microsomes and analyze metabolites via LC-MS/MS .
- Key Metabolites :
- Phase I : Hydroxylation at the ethoxyphenyl ring .
- Phase II : Glucuronidation of the triazolothiazole NH .
Advanced: What in vivo models are appropriate for preclinical toxicity evaluation?
Methodological Answer:
- Acute Toxicity : OECD 423 guidelines in Sprague-Dawley rats (dose range: 50–2000 mg/kg) .
- Genotoxicity : Ames test (Salmonella TA98/TA100) and micronucleus assay .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
